Cyclobutylideneacetonitrile
Overview
Description
Cyclobutylideneacetonitrile is an organic compound with the molecular formula C₆H₇N. It is a colorless to pale yellow liquid with a peculiar odor . This compound is of interest due to its unique structure, which includes a cyclobutylidene group attached to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylideneacetonitrile can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0°C to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Cyclobutylideneacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can yield cyclobutylmethylamine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylmethylamine.
Substitution: Various halogenated this compound derivatives.
Scientific Research Applications
Cyclobutylideneacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its derivatives are being explored for their pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclobutylideneacetonitrile involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom in the acetonitrile group participates in the reaction. The pathways involved often include the formation of intermediates that can further react to form the final products .
Comparison with Similar Compounds
Cyclobutanone: Shares the cyclobutylidene group but lacks the acetonitrile moiety.
Acetonitrile: Contains the nitrile group but lacks the cyclobutylidene structure.
Cyclobutylmethylamine: A reduction product of cyclobutylideneacetonitrile.
Uniqueness: this compound is unique due to its combination of a cyclobutylidene group and an acetonitrile moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
2-cyclobutylideneacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-4-6-2-1-3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZXIZFUVMXDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC#N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543020 | |
Record name | Cyclobutylideneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27784-69-6 | |
Record name | Cyclobutylideneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclobutylideneacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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